molecular formula C18H21ClN4O2S B2769877 5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-44-2

5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2769877
M. Wt: 392.9
InChI Key: NXGGFBFDWLRQRG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C23H27ClFNO2 . It contains a 4-hydroxypiperidine moiety, which is a potent antagonist of the human H3 receptor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain a thiadiazole-thiol intermediate . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final product .


Molecular Structure Analysis

The molecular structure of the 4-hydroxypiperidine moiety, a key component of the compound, has been studied using vibrational spectra, NBO, and UV-spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The choice of solvent and base can significantly affect the reaction outcomes .


Physical And Chemical Properties Analysis

The physical and chemical properties of the 4-hydroxypiperidine moiety have been reported. It has a molecular weight of 101.15, a boiling point of 108-114 °C/10 mmHg, and is soluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored the synthesis and structural properties of triazole derivatives, including those related to "5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol". Studies have demonstrated the process of synthesizing various triazole compounds and analyzing their structural characteristics using techniques like NMR, MS, FT-IR spectroscopy, and X-ray crystallography. These compounds are noted for their potential biological activities and have been studied for their interactions with proteins and their molecular docking properties, which could lead to applications in drug discovery and development (Qing-mei Wu et al., 2021).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of triazole derivatives. These compounds have been synthesized and tested against various microorganisms to evaluate their antimicrobial efficacy. The research indicates that some triazole derivatives exhibit good to moderate activities against tested bacterial and fungal strains, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2007).

Antitumor Activity

Research has also been conducted on the antitumor activities of triazole compounds. These studies involve the synthesis of novel compounds and evaluation of their antitumor efficacy in various cancer cell lines. The findings suggest that certain triazole derivatives possess significant antitumor activity, which could be beneficial for the development of new anticancer therapies (Zhixu Zhou et al., 2021).

Physicochemical Properties and Drug Delivery

Understanding the physicochemical properties of triazole derivatives is essential for their potential application in drug delivery systems. Studies have examined solubility, thermodynamics, and partitioning processes of these compounds in biologically relevant solvents, providing insights into their adsorption, distribution, metabolism, and excretion (ADME) properties. Such research is critical for designing compounds with optimal bioavailability and therapeutic efficacy (T. Volkova et al., 2020).

Safety And Hazards

The 4-hydroxypiperidine moiety is associated with certain hazards. It has been classified as an eye irritant and skin irritant. Safety precautions include avoiding eye and skin contact, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-3-5-12(19)6-4-11)22-9-7-13(24)8-10-22/h3-6,13,15,24-25H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGGFBFDWLRQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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